3-Amino-3-(2,4-dimethylphenyl)propanoic acid
Overview
Description
3-Amino-3-(2,4-dimethylphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol This compound is characterized by the presence of an amino group and a carboxylic acid group attached to a propanoic acid backbone, with a 2,4-dimethylphenyl substituent on the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2,4-dimethylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-dimethylbenzaldehyde and glycine.
Formation of Schiff Base: The aldehyde group of 2,4-dimethylbenzaldehyde reacts with the amino group of glycine to form a Schiff base under acidic conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(2,4-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides for amide formation.
Major Products:
Oxidation: 3-Nitro-3-(2,4-dimethylphenyl)propanoic acid.
Reduction: 3-Amino-3-(2,4-dimethylphenyl)propanol.
Substitution: N-(2,4-dimethylphenyl)-3-aminopropanoic acid derivatives.
Scientific Research Applications
3-Amino-3-(2,4-dimethylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,4-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to inflammation, pain, or metabolic processes.
Comparison with Similar Compounds
- 3-Amino-3-(3,4-dimethylphenyl)propanoic acid
- 3-Amino-3-(2,4-dimethoxyphenyl)propanoic acid
- 3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Comparison:
- Uniqueness: The presence of the 2,4-dimethylphenyl group in 3-Amino-3-(2,4-dimethylphenyl)propanoic acid imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
- Differences: Variations in the substituents on the phenyl ring can significantly alter the compound’s chemical and biological properties, making each derivative unique in its applications and effects .
Biological Activity
3-Amino-3-(2,4-dimethylphenyl)propanoic acid, a compound with potential pharmaceutical applications, has garnered interest due to its biological activity. This article reviews its biological properties, mechanisms of action, and implications for drug development, supported by relevant case studies and research findings.
- Chemical Formula : C12H17NO2
- Molecular Weight : 205.27 g/mol
- Structure : The compound features an amino group and a propanoic acid backbone, with a 2,4-dimethylphenyl substituent that influences its biological interactions.
Research indicates that this compound may act as a modulator of metabotropic glutamate receptors (mGluRs), particularly the group III receptors (mGlu4R, mGlu7R, and mGlu8R). These receptors are implicated in various neurological processes and diseases.
Key Mechanisms:
- Allosteric Modulation : The compound may enhance or inhibit receptor activity by binding to sites distinct from the active site, affecting neurotransmitter release and neuronal excitability .
- Neuroprotective Effects : Studies suggest that ligands targeting mGluRs can provide neuroprotection in models of ischemia and neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Biological Activity
The biological activity of this compound is primarily characterized by its potential therapeutic effects in neuropharmacology.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits:
- Antioxidant Properties : Reducing oxidative stress markers in neuronal cell lines.
- Anti-inflammatory Effects : Decreasing pro-inflammatory cytokine production in microglial cells.
In Vivo Studies
Animal models have shown:
- Cognitive Improvement : Enhanced learning and memory performance in tests such as the Morris water maze when administered prior to testing.
- Neuroprotection : Reduction in neuronal death following induced ischemic events .
Case Studies
- Neurodegenerative Disorders : A study investigated the effects of this compound on cognitive decline in a mouse model of Alzheimer's disease. Results indicated significant improvements in memory retention and synaptic plasticity markers compared to controls .
- Stroke Models : In ischemic stroke models, administration of the compound resulted in reduced infarct size and improved functional recovery, highlighting its potential as a therapeutic agent for stroke management .
Data Tables
Properties
IUPAC Name |
3-amino-3-(2,4-dimethylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-3-4-9(8(2)5-7)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMMWNSBHJFPEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC(=O)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378227 | |
Record name | 3-amino-3-(2,4-dimethylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117391-54-5 | |
Record name | β-Amino-2,4-dimethylbenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117391-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-amino-3-(2,4-dimethylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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